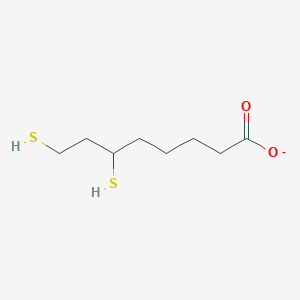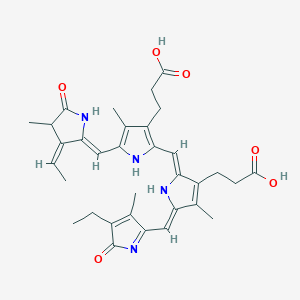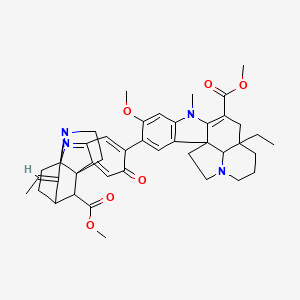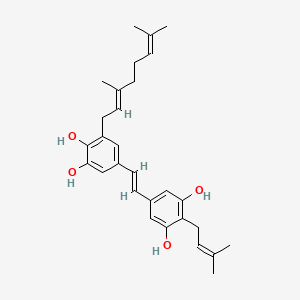
(2E,4E)-2,4-Decadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-2,4-Decadienoic acid is an aliphatic compound characterized by the presence of two conjugated double bonds in the trans configurationIt is known for its antimicrobial properties, particularly against oomycete pathogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2E,4E)-2,4-Decadienoic acid can be synthesized through biocatalytic oxidation of fatty acids. Enzymes released from plant extracts are often employed in this process. For instance, lipoxygenase and hydroperoxide lyase can catalyze the oxidation of linoleic acid to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. Hydrophobic adsorbents like AmberLite FPX66 are used to separate the desired product from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions: (2E,4E)-2,4-Decadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to produce different derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Catalysts like manganese dioxide or potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Saturated acids.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-2,4-Decadienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Industry: Utilized in the production of natural aromas and flavors.
Wirkmechanismus
The mechanism by which (2E,4E)-2,4-Decadienoic acid exerts its effects involves multiple molecular targets and pathways:
Cell Membrane: It increases cell membrane permeability, leading to cell lysis.
Mitochondria: Inhibits ATPase activity, disrupting energy metabolism.
Oxidative Stress: Induces oxidative stress by inhibiting antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
(2E,4E)-Hexa-2,4-dienoic acid:
(2E,4E)-Deca-2,4-dienal: A related aldehyde with similar structural features.
Uniqueness: (2E,4E)-2,4-Decadienoic acid is unique due to its specific inhibitory activity against oomycetes and its potential as an environmentally friendly biocontrol agent .
Eigenschaften
CAS-Nummer |
544-48-9 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
deca-2,4-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
YKHVVNDSWHSBPA-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC=CC(=O)O |
Isomerische SMILES |
CCCCC/C=C/C=C/C(=O)O |
Kanonische SMILES |
CCCCCC=CC=CC(=O)O |
Key on ui other cas no. |
30361-33-2 544-48-9 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;sulfate](/img/structure/B1233205.png)






![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)



![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)


